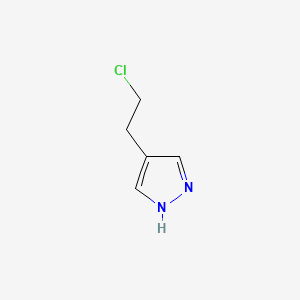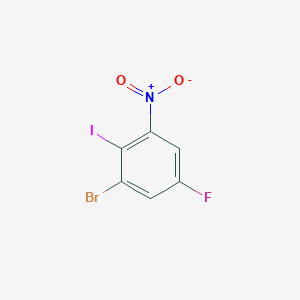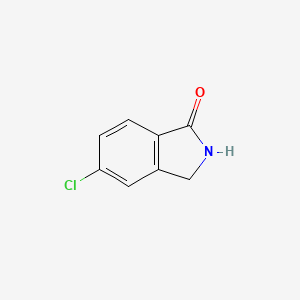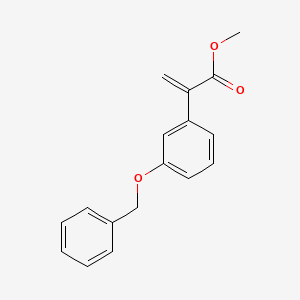
2-(3-(ベンジルオキシ)フェニル)アクリル酸メチル
概要
説明
Methyl 2-(3-(benzyloxy)phenyl)acrylate is an organic compound widely used as an intermediate in organic synthesis. It is known for its versatility in forming various organic compounds, including drugs, pesticides, and dyes. Additionally, it serves as a starting material for polymerization reactions in the polymer industry .
科学的研究の応用
Methyl 2-(3-(benzyloxy)phenyl)acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological processes and the development of new drugs.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial materials
作用機序
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Methyl 2-(3-(benzyloxy)phenyl)acrylate, like other benzylic compounds, may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical pathways due to their reactivity . They can undergo SN1, SN2, and E1 reactions, showing enhanced reactivity due to the adjacent aromatic ring .
Result of Action
The compound’s reactions, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in its structure, which can affect its interaction with its targets and potentially lead to various biological effects .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3-(benzyloxy)phenyl)acrylate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of Methyl 2-(3-(benzyloxy)phenyl)acrylate often involves large-scale polymerization reactions. The structure of the resulting polymer can be confirmed using spectroscopic techniques such as FT-IR and 1H-NMR .
化学反応の分析
Types of Reactions
Methyl 2-(3-(benzyloxy)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride and sodium amide . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxygenated derivatives, while substitution reactions may yield various substituted acrylates.
類似化合物との比較
Similar Compounds
Some compounds similar to Methyl 2-(3-(benzyloxy)phenyl)acrylate include:
- Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate
- Other acrylates with similar structural features
Uniqueness
Methyl 2-(3-(benzyloxy)phenyl)acrylate is unique due to its specific benzyloxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
特性
IUPAC Name |
methyl 2-(3-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13(17(18)19-2)15-9-6-10-16(11-15)20-12-14-7-4-3-5-8-14/h3-11H,1,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSXQCXBUCLJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609598 | |
| Record name | Methyl 2-[3-(benzyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556109-76-3 | |
| Record name | Methyl 2-[3-(benzyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



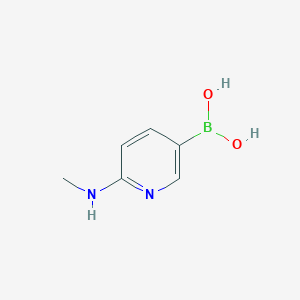
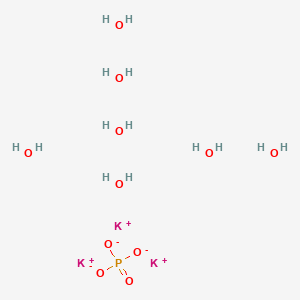
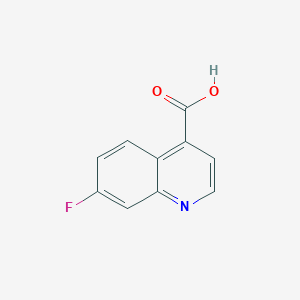
![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)
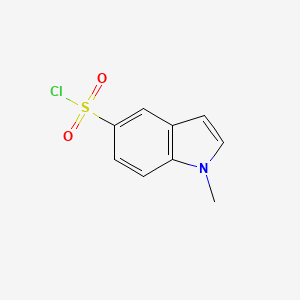
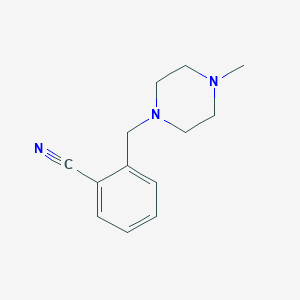
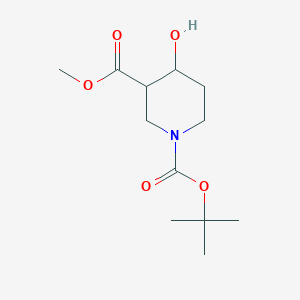
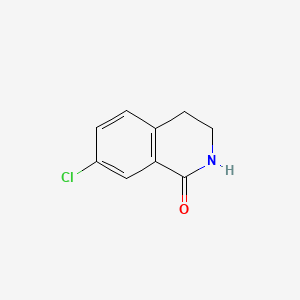
![3,3'-Bi-7-oxabicyclo[4.1.0]heptane](/img/structure/B1591846.png)

